1-Allyl-4-fluoro-2-isobutoxybenzene

Sirtuin 2 Epigenetics Deacetylase inhibition

1-Allyl-4-fluoro-2-isobutoxybenzene (CAS 1443327-88-5) is a tri-substituted benzene derivative containing an allyl group at the 1-position, a fluorine atom at the 4-position, and an isobutoxy group at the 2-position. Classified as a fluorinated allylbenzene ether (C13H17FO, MW 208.27 g/mol), this compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and chemical biology.

Molecular Formula C13H17FO
Molecular Weight 208.27 g/mol
Cat. No. B13082602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-4-fluoro-2-isobutoxybenzene
Molecular FormulaC13H17FO
Molecular Weight208.27 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=CC(=C1)F)CC=C
InChIInChI=1S/C13H17FO/c1-4-5-11-6-7-12(14)8-13(11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3
InChIKeyNEUCPLZDTFZDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-4-fluoro-2-isobutoxybenzene: A Versatile Fluorinated Allylbenzene Scaffold


1-Allyl-4-fluoro-2-isobutoxybenzene (CAS 1443327-88-5) is a tri-substituted benzene derivative containing an allyl group at the 1-position, a fluorine atom at the 4-position, and an isobutoxy group at the 2-position . Classified as a fluorinated allylbenzene ether (C13H17FO, MW 208.27 g/mol), this compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and chemical biology . Documented bioactivities include inhibition of human recombinant SIRT2 (IC50 = 1,000 nM) [1], antagonism of the CCR5 chemokine receptor (IC50 = 10,100–37,600 nM) [2][3], CYP1A1-mediated bioactivation (IC50 = 2,600 nM) [4], and activity in arresting proliferation of undifferentiated cells while inducing differentiation toward the monocyte lineage [5].

1-Allyl-4-fluoro-2-isobutoxybenzene: Why Simple Allylbenzene Substitution Can Compromise Biological Selectivity


The combination and specific regiochemistry of three distinct substituents—allyl, fluoro, and isobutoxy—on the benzene ring of 1-Allyl-4-fluoro-2-isobutoxybenzene are not arbitrary. Systematic variation of these groups profoundly alters the compound's target interaction profile. Shortening the alkoxy chain from isobutoxy to propoxy shifts SIRT2 inhibitory potency from an IC50 of 1,000 nM to 180 nM (a 5.6-fold change) [1], while replacing the allyl group with an ethynyl group changes CYP1A1 bioactivation potency by over two-fold (IC50 2,600 nM vs. 1,200 nM) [2]. Furthermore, the propoxy analog exhibits picomolar affinity for GABAA receptors (Ki = 0.640 nM) [3], whereas the isobutoxy compound retains measurable CCR5 antagonism (IC50 ~10,000–37,600 nM) [4]. These data demonstrate that the isobutoxy-allyl-fluoro substitution pattern defines a specific, non-interchangeable multi-target biochemical fingerprint. Procurement specialists and research teams must therefore recognize that generic off-the-shelf substitutions of the alkoxy, allyl, or halogen component cannot replicate this precise polypharmacology profile.

1-Allyl-4-fluoro-2-isobutoxybenzene: Quantitative Differentiation Evidence Against Key Structural Analogs


SIRT2 Inhibition Potency: Isobutoxy vs. Propoxy Analogs – A 5.6-Fold Selectivity Window

In a cross-study comparison drawn from the BindingDB/ChEMBL-curated dataset, 1-Allyl-4-fluoro-2-isobutoxybenzene (BDBM50392111) inhibits human recombinant SIRT2 deacylation activity with an IC50 of 1,000 nM [1]. The direct structural analog 1-Allyl-4-fluoro-2-propoxybenzene (BDBM50502268), differing only in alkoxy chain length (isobutoxy vs. n-propoxy), shows substantially greater potency with an IC50 of 180 nM in a comparable Fluor de Lys-SIRT assay [1]. This 5.6-fold difference in IC50 values demonstrates that the branched isobutoxy group attenuates SIRT2 binding relative to the linear propoxy chain, providing a tunable potency handle for medicinal chemistry optimization.

Sirtuin 2 Epigenetics Deacetylase inhibition

CYP1A1-Mediated Bioactivation: Allyl vs. Ethynyl Substituent – A 2.2-Fold Differential in Metabolic Activation

1-Allyl-4-fluoro-2-isobutoxybenzene undergoes CYP1A1-mediated bioactivation, measured by reduction in cell viability in CYP1A1-transfected CHO cells, with an IC50 of 2,600 nM (BDBM50504687) [1]. The corresponding 4-ethynyl analog, 4-Ethynyl-1-fluoro-2-isobutoxybenzene (BDBM50269353), which differs only at the 4-position substituent (allyl vs. ethynyl), exhibits a CYP1A1 inhibition IC50 of 1,200 nM in HEK293 cells expressing human CYP1A1, using the fluorogenic substrate 7-ethoxyresorufin [2]. This represents a 2.2-fold difference in CYP1A1 engagement potency between the two analogs. Although the cellular backgrounds differ (CHO vs. HEK293), both assays measure CYP1A1-dependent functional endpoints and are cross-study comparable through the ChEMBL curation framework.

Cytochrome P450 1A1 Prodrug activation Xenobiotic metabolism

Target Selectivity Fingerprint: CCR5 Antagonism Retained in Isobutoxy Scaffold, Lost in Propoxy Analog

1-Allyl-4-fluoro-2-isobutoxybenzene displays measurable CCR5 antagonism, inhibiting CCL5-induced calcium mobilization in human MOLT4 cells with IC50 values of 10,100 nM (BDBM50387956) [1] and 37,600 nM (BDBM50351151) [2]. In stark contrast, the propoxy analog 1-Allyl-4-fluoro-2-propoxybenzene is reported to have picomolar affinity for the GABAA α1β3γ2 receptor (Ki = 0.640 nM, BDBM50512947) [3], with no CCR5 activity documented in the curated BindingDB/ChEMBL dataset. This represents a class-level selectivity shift: the isobutoxy substitution pattern permits concurrent engagement of both CCR5 and SIRT2 [4], whereas the propoxy analog is functionally redirected toward ionotropic GABA receptors. While direct head-to-head CCR5 comparison data between these two analogs are not available, the presence versus absence of documented CCR5 activity across the two scaffolds supports a substitution-dependent selectivity hypothesis.

CCR5 antagonist Chemokine receptor Polypharmacology

1-Allyl-4-fluoro-2-isobutoxybenzene: Optimal Deployment Scenarios in Drug Discovery and Chemical Biology


Epigenetic Probe Development: SIRT2 Modulator with Defined Intermediate Potency

With a SIRT2 IC50 of 1,000 nM [1], 1-Allyl-4-fluoro-2-isobutoxybenzene provides an ideal starting scaffold for SIRT2 chemical probe campaigns that require moderate initial potency—offering a 5.6-fold window relative to the more potent propoxy analog (IC50 = 180 nM) [1]. The isobutoxy group serves as a lipophilic anchor that can be systematically elaborated to tune deacetylase inhibition, making this compound suitable for fragment growth and SAR-by-catalog approaches in epigenetic drug discovery.

CYP1A1-Dependent Prodrug Design and Metabolic Activation Studies

The compound's distinct CYP1A1 bioactivation profile (IC50 = 2,600 nM) [2] positions it as a useful comparator scaffold for studying allyl-group-dependent metabolic activation. Compared to the 4-ethynyl analog (CYP1A1 IC50 = 1,200 nM) [3], the 2.2-fold potency differential allows researchers to probe how the C4 substituent (sp² allyl vs. sp ethynyl) influences CYP1A1 substrate recognition and catalytic turnover—critical information for designing tumor-selective prodrugs activated by CYP1A1 overexpressed in certain cancers.

Multi-Target Chemical Biology: Probing CCR5–SIRT2 Signaling Crosstalk

The co-occurrence of CCR5 antagonism (IC50 ~10,000–37,600 nM) [4] and SIRT2 inhibition (IC50 = 1,000 nM) [1] within the same scaffold supports its deployment in chemical biology studies investigating crosstalk between chemokine receptor signaling and NAD⁺-dependent deacetylation. This dual-target profile is absent in the propoxy analog, which is functionally dominated by sub-nanomolar GABAA receptor binding (Ki = 0.640 nM) [5]. The isobutoxy scaffold thus uniquely enables simultaneous perturbation of two therapeutically relevant pathways—CCR5-mediated immune cell trafficking and SIRT2-regulated epigenetic processes.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 208.27 Da and three synthetically accessible functionalization handles (allyl for metathesis/cross-coupling, isobutoxy for O-dealkylation, and fluoro for nucleophilic aromatic substitution) , 1-Allyl-4-fluoro-2-isobutoxybenzene meets the physicochemical criteria for fragment library inclusion (MW < 300 Da, cLogP typically < 3). Its demonstrated multi-target bioactivity across SIRT2, CYP1A1, and CCR5 [1][2][4] increases the probability of hit identification in diverse phenotypic and target-based screens.

Quote Request

Request a Quote for 1-Allyl-4-fluoro-2-isobutoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.